(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Catalog No.
S1494672
CAS No.
116052-00-7
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

CAS Number

116052-00-7

Product Name

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N

Protein and Peptide Synthesis:

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) . This technique allows researchers to create custom peptides with specific functionalities, including potential therapeutic applications.

Enzyme Inhibition:

The molecule has been studied as a potential inhibitor of certain enzymes, particularly those involved in amino acid metabolism. By inhibiting specific enzymes, researchers can gain insights into their function and potentially develop new therapeutic strategies for various diseases .

Neuroscience Research:

Some studies suggest that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may have potential applications in neuroscience research. However, the specific mechanisms and its role in the nervous system are still under investigation .

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a non-proteinogenic amino acid characterized by its unique structure, which includes an amino group, a benzyloxy group, and a keto group. Its chemical formula is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of approximately 278.33 g/mol. The compound's CAS number is 116052-00-7, and it is also known by its MDL number MFCD00153480 . This compound has garnered attention in biochemical research due to its potential applications in drug development and as a biochemical probe.

Typical for amino acids and derivatives. Notably, the presence of the benzyloxy group allows for selective reactions such as:

  • Nucleophilic Substitution: The benzyloxy group can be replaced under certain conditions, facilitating the synthesis of derivatives.
  • Decarboxylation: Under acidic or basic conditions, the compound may undergo decarboxylation, leading to the formation of simpler amines.
  • Condensation Reactions: This compound can participate in condensation reactions with other amino acids or compounds to form peptides or other complex molecules .

Research indicates that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid exhibits significant biological activity. It has been studied for its potential role in modulating neurotransmitter systems and may have implications in neuropharmacology. The compound has shown promise in:

  • Neuroprotective Effects: Potentially protecting neurons from damage in various models of neurodegenerative diseases.
  • Antioxidant Activity: Exhibiting properties that may reduce oxidative stress in biological systems.

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be achieved through several methods:

  • Starting from Amino Acids: Utilizing existing amino acids as starting materials through functional group modifications.
  • Chemical Synthesis: Employing techniques such as:
    • Benzylic Oxidation: To introduce the benzyloxy group effectively.
    • Birch Reduction: For modifying aromatic compounds to achieve desired functionalities .
  • Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of this compound from simpler substrates, enhancing specificity and yield.

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid finds applications primarily in research settings, including:

  • Biochemical Research: As a tool for studying metabolic pathways and enzyme activity.
  • Drug Development: Investigated for its potential use in creating new therapeutic agents targeting neurological conditions .
  • Chemical Probes: Used to explore interactions within biological systems due to its unique structural characteristics.

Interaction studies involving (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid have focused on its binding affinity with various receptors and enzymes. These studies are crucial for understanding how this compound might influence biological pathways:

  • Receptor Binding Studies: Evaluating how well the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition Assays: Investigating its potential to inhibit or activate specific enzymes involved in metabolic processes.

Several compounds share structural or functional similarities with (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-8-hydroxyamino-octanoic acidHydroxylamine group instead of benzyloxyDifferent functional group affects reactivity
2-Amino-octanoic acidLacks the benzyloxy and keto groupsSimpler structure, fewer applications
(S)-2-Amino-8-(phenoxy)-8-oxooctanoic acidPhenoxy group instead of benzyloxyMay exhibit different biological activities

These compounds highlight the uniqueness of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid due to its specific functional groups and potential applications in research and pharmaceuticals.

The emergence of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS No. 116052-00-7) in scientific research is closely tied to investigations into natural product-derived enzyme inhibitors, particularly those targeting histone deacetylases (HDACs). This compound represents a modified analog of 2-amino-8-oxodecanoic acid (Aoda), a naturally occurring residue found in the macrocyclic peptide natural product apicidin.

The historical trajectory of this compound's development began in the early 2000s with research into cyclic tetrapeptides exhibiting HDAC inhibitory activity. A significant breakthrough came with the isolation of apicidin and related compounds from Fusarium species, which represented novel HDAC inhibitor scaffolds lacking the classical α-keto epoxide moiety found in many traditional HDAC inhibitors. Scientists recognized that the ketone-containing amino acid component of apicidin played a crucial role in its biological activity, leading to investigations of synthetic analogs including (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid.

The compound's development illustrates the valuable interplay between natural product chemistry and medicinal chemistry, where naturally occurring compounds provide inspiration for synthetic molecules with enhanced pharmacological properties. This approach has proved particularly fruitful in the field of enzyme inhibition, where subtle structural modifications can dramatically impact potency and selectivity.

Significance in Enzyme Inhibition Research

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has emerged as a key player in enzyme inhibition research, particularly in the development of selective HDAC inhibitors. The compound's significance stems from its unique structural features—a ketone group and a benzyl ester moiety—that enable it to serve as a valuable building block for creating highly specific enzyme inhibitors.

As a component in peptide-based HDAC inhibitors, this compound can confer selective binding to specific HDAC isozymes, particularly HDAC8. This selectivity is crucial for developing targeted therapies with minimized side effects, representing a significant advancement over first-generation, broad-spectrum HDAC inhibitors. Research has demonstrated that when incorporated into carefully designed peptide sequences, (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and related compounds can achieve remarkable potency and selectivity.

Studies have shown that substituting this compound with more potent zinc-chelating non-canonical amino acids, such as S-2-amino-8-hydroxyamino-8-oxooctanoic acid (Asuha), can lead to extremely potent HDAC8 inhibitors with Ki values in the sub-nanomolar range. For instance, the compound GH8HA01, which incorporates Asuha, exhibits an HDAC8-inhibition Ki value of 0.67 nM, making it one of the most potent HDAC8 inhibitors developed to date.

Relationship to Natural Product Apicidin

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid bears a close structural relationship to 2-amino-8-oxodecanoic acid (Aoda), a key component of the natural product apicidin. Apicidin, a cyclic tetrapeptide isolated from cultures of the fungus Fusarium pallidoroseum, was initially discovered during screenings for antiprotozoal compounds and subsequently identified as a potent HDAC inhibitor.

Apicidin contains several distinct amino acid residues, including (S)-2-amino-8-oxodecanoic acid (Aoda) or its derivatives. The complete structure typically includes N-methoxy-L-tryptophan, D-pipecolinic acid (or D-proline in some variants), L-isoleucine (or other L-amino acids), and Aoda. This natural product demonstrates broad-spectrum activities against apicomplexan parasites, including Plasmodium species (malarial parasites), Toxoplasma gondii, Cryptosporidium species, and Eimeria species.

Table 1: Key Components of Apicidin and Variants

Apicidin VariantZinc-Binding ComponentOther Key ResiduesBiological Activity
Apicidin(S)-2-amino-8-oxodecanoic acidN-methoxy-L-tryptophan, D-pipecolinic acid, L-isoleucinePan-HDAC inhibitor, antiprotozoal activity
Apicidin A(S)-2-amino-8-oxodecanoic acidL-tryptophan, D-pipecolinic acid, L-isoleucinePan-HDAC inhibitor, antiprotozoal activity
Apicidin B(S)-2-amino-8-oxodecanoic acidN-methoxy-L-tryptophan, D-proline, L-isoleucinePotent E. tenella HDAC inhibitor
Apicidin C(S)-2-amino-8-oxodecanoic acidN-methoxy-L-tryptophan, D-pipecolinic acid, L-valinePotent E. tenella HDAC inhibitor

The structural similarity between (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and the Aoda component of apicidin has guided the development of synthetic analogs with enhanced pharmacological properties. The benzyloxy modification represents a strategic alteration designed to improve certain characteristics while maintaining key functional elements required for biological activity.

Evolutionary Context in Zinc-Binding Group Development

The development of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid represents an important step in the evolution of zinc-binding groups (ZBGs) used in HDAC inhibitors. HDACs are zinc-dependent enzymes that regulate the biological function of histone and non-histone proteins through the hydrolysis of acetyllysine side chains.

Traditional HDAC inhibitors often feature hydroxamic acid or similar functional groups as ZBGs. However, compounds containing Aoda, such as apicidin, represent an alternative class of HDAC inhibitors where the ketone group serves as an anchoring point to coordinate the catalytic zinc ion. This represents a significant evolutionary step in ZBG development, as it demonstrates that diverse functional groups can effectively interact with the zinc-dependent active site.

The evolutionary context of ZBG development is particularly significant because it has led to the creation of inhibitors with varied selectivity profiles against different HDAC isozymes. In the HDAC active site, metal coordination and hydrogen bond interactions are crucial for the activation of the acetyllysine carbonyl group for nucleophilic attack. The detailed understanding of these interactions has allowed researchers to design compounds with specific ZBGs tailored to particular enzyme targets.

The zinc-binding site in HDACs typically involves coordination with several conserved histidine and aspartate residues. X-ray crystallography studies of HDAC8 have revealed that "at the bottom of this tunnel, a Zn2+ ion is found" and that "the architecture of the active site and its immediate surroundings are conserved between HDLP and HDAC8 and, based on sequence homology, are likely to be common to all zinc-dependent HDACs". This conservation of the zinc-binding site across HDAC isozymes provides both challenges and opportunities for the development of selective inhibitors.

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid represents an important amino acid derivative with a benzyloxy protecting group at the terminal carboxylic acid position . The synthesis of this compound requires careful consideration of protection strategies, stereoselective methods, and purification techniques to ensure high yield and purity [2].

Protection Strategies for Functional Groups

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid necessitates selective protection of functional groups to prevent unwanted side reactions during the synthetic process [3]. The compound contains multiple reactive sites that require protection: the alpha-amino group, the alpha-carboxylic acid, and the terminal carboxylic acid [4].

For the alpha-amino group protection, several strategies are commonly employed:

  • Benzyloxycarbonyl (Cbz or Z) protection: This involves reaction of the amino group with benzyloxycarbonyl chloride under alkaline conditions (pH 9-10) [5]. The Cbz group is particularly valuable as it can be selectively removed by catalytic hydrogenation or with hydrogen bromide in acetic acid without affecting the benzyloxy ester at the terminal position [6] [7].

  • tert-Butyloxycarbonyl (Boc) protection: This provides an orthogonal protection strategy, as it can be removed under acidic conditions while leaving the benzyloxy group intact [3] [8].

  • 9-Fluorenylmethoxycarbonyl (Fmoc) protection: This base-labile protecting group offers another orthogonal approach, being removable with mild bases such as piperidine [3] [4].

For the terminal carboxylic acid, benzylation is typically achieved through reaction with benzyl alcohol under acidic conditions or with benzyl halides in the presence of a base [9] [10]. This forms the benzyloxy ester that characterizes the target compound .

The following table summarizes the key protection strategies for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid synthesis:

Functional GroupProtection MethodDeprotection ConditionsAdvantages
Alpha-amino groupCbz (Z)H₂/Pd or HBr/AcOHCrystalline derivatives, selective removal [7]
Alpha-amino groupBocTFA or HClOrthogonal to benzyl esters, mild removal [3]
Alpha-amino groupFmocPiperidineBase-labile, orthogonal to acid-labile groups [4]
Terminal carboxylBenzyl esterH₂/Pd or HBr/TFAStable to acidic conditions, crystalline products [6] [10]

The selection of appropriate protecting groups depends on the synthetic route and the desired stereochemical outcome [5]. A common approach involves protecting the alpha-amino group first, followed by benzylation of the terminal carboxylic acid, allowing for selective manipulations during the synthesis [8].

Stereoselective Synthesis Methods

Maintaining the (S)-stereochemistry at the alpha-carbon is crucial for the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [11]. Several stereoselective approaches have been developed to ensure high enantiomeric purity of the final product [12].

One effective approach involves starting from naturally occurring L-amino acids, which already possess the desired (S)-configuration [13]. For example, L-glutamic acid or L-lysine can serve as starting materials, with subsequent chain extension and functional group transformations to reach the desired eight-carbon chain length [14].

Asymmetric synthesis methods include:

  • Chiral auxiliary-based approaches: These involve the temporary introduction of a chiral directing group to control the stereochemical outcome of subsequent reactions [12] [15]. For instance, chiral oxazolidinones or sultams can direct the alkylation of glycine equivalents to produce the desired (S)-stereochemistry [16].

  • Asymmetric catalysis: Employing chiral catalysts can facilitate stereoselective transformations [15]. Metal-based catalysts with chiral ligands or organocatalysts can promote enantioselective reactions such as alkylations, aldol reactions, or hydrogenations [13] [17].

  • Biocatalytic approaches: Enzymes such as transaminases or amino acid dehydrogenases can be utilized for the stereoselective synthesis of amino acids [14]. These enzymatic methods often provide excellent stereoselectivity under mild conditions [11] [13].

  • Photoredox-pyridoxal radical biocatalysis: This innovative approach combines photoredox catalysis with pyridoxal-dependent enzymes to enable stereoselective synthesis of non-canonical amino acids without the need for protecting groups [13]. This method can produce either enantiomer in a biocatalyst-controlled fashion [11].

The stereoselective synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can also be achieved through the asymmetric addition of nucleophiles to chiral glyoxylate-derived N-sulfinyl imines [12] [18]. This approach allows for the introduction of the desired stereochemistry at the alpha-carbon while maintaining compatibility with the benzyloxy group at the terminal position [16].

Purification Techniques

The purification of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and its synthetic intermediates is critical for obtaining high-purity final products [19]. Several purification techniques are employed, often in combination, to achieve the desired purity levels [20].

Column chromatography on silica gel is widely used for the purification of protected amino acid derivatives [19] [21]. This technique allows for the separation of closely related compounds based on their differential interactions with the stationary phase [20]. For (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, flash column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) can effectively remove impurities [19].

High-Performance Liquid Chromatography (HPLC) provides a more precise separation method, particularly for analytical purposes and final purification steps [22] [23]. Reversed-phase HPLC using C18 columns is especially effective for the purification of amino acid derivatives with hydrophobic protecting groups like the benzyloxy moiety [23].

Crystallization represents another valuable purification technique for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and its intermediates [24]. Many protected amino acids form crystalline solids, allowing for purification through recrystallization from appropriate solvent systems [7]. The choice of solvent is critical, with common systems including ethyl acetate/hexane, acetone/water, or methanol/diethyl ether [24].

Extraction techniques are often employed during the workup of reaction mixtures [25]. Acid-base extractions are particularly useful for amino acid derivatives, as the protonation state of the amino and carboxyl groups can be manipulated by pH adjustments to facilitate phase separation [25]. For instance, the protected (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be extracted into organic solvents under acidic conditions and back-extracted into aqueous phases under basic conditions [25].

Ion-exchange chromatography is valuable for the purification of deprotected amino acids [22]. This technique separates compounds based on their ionic interactions with the stationary phase, allowing for the isolation of the target amino acid from reaction byproducts and impurities [20] [22].

Optimization Strategies for Synthesis

The efficient synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid requires careful optimization of various parameters to maximize yield, purity, and stereoselectivity while minimizing waste and cost [26].

Reaction Condition Parameters

Optimizing reaction conditions is crucial for achieving high yields and selectivities in the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [26]. Key parameters that require careful tuning include temperature, solvent selection, reaction time, and reagent concentrations [26] [27].

Temperature control significantly impacts both reaction rates and selectivity [26]. For protection reactions involving the alpha-amino group, lower temperatures (0-5°C) are often employed during the addition of protecting group reagents to minimize side reactions [3]. Conversely, benzylation of the terminal carboxylic acid may require elevated temperatures to ensure complete conversion [9].

Solvent selection plays a critical role in reaction efficiency [27]. For protection reactions, biphasic systems using water and organic solvents (e.g., dichloromethane or ethyl acetate) are commonly employed to facilitate the reaction between water-soluble amino acids and lipophilic protecting group reagents [3] [5]. For benzylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often provide optimal results [10].

The pH of the reaction medium requires careful control, particularly for protection reactions involving the alpha-amino group [3]. Typically, these reactions are conducted under mildly basic conditions (pH 8-10) to ensure the nucleophilicity of the amino group while preventing unwanted side reactions [5] [7].

Reaction time optimization balances complete conversion against potential degradation or racemization [26]. Modern approaches employ reaction monitoring techniques such as HPLC or thin-layer chromatography to determine the optimal endpoint [23].

Reagent stoichiometry significantly impacts reaction outcomes [27]. Excess protecting group reagents may be necessary to drive reactions to completion, but excessive amounts can lead to unwanted side reactions or purification challenges [5]. For benzylation reactions, a slight excess of benzylating agent (1.1-1.5 equivalents) typically provides optimal results [9].

The order of addition of reagents can also impact reaction outcomes [26]. For example, in protection reactions, slow addition of the protecting group reagent to a cooled solution of the amino acid and base often minimizes side reactions [3] [5].

Catalyst Development

The development of effective catalysts has significantly advanced the synthesis of complex amino acid derivatives like (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [28]. Catalysts play crucial roles in various steps of the synthetic pathway, including stereoselective transformations and protection/deprotection reactions [15].

For stereoselective transformations, chiral catalysts based on transition metals have been extensively developed [15]. These catalysts typically consist of a metal center (e.g., rhodium, ruthenium, or palladium) coordinated to chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or BOX (bisoxazoline) derivatives [17]. The chiral environment created by these ligands enables the stereoselective formation of new carbon-carbon or carbon-nitrogen bonds [15] [28].

Organocatalysts represent another important class of catalysts for amino acid synthesis [15]. These metal-free catalysts, including proline derivatives, cinchona alkaloids, and phosphoric acids, can promote various stereoselective transformations under mild conditions [28]. For instance, chiral phosphoric acids have been employed as catalysts for the stereoselective addition of nucleophiles to imines, providing access to enantiomerically enriched amino acid derivatives [12] [15].

Enzyme catalysts offer exceptional stereoselectivity for amino acid synthesis [14]. Transaminases, for example, catalyze the stereoselective transfer of an amino group to a keto acid, producing amino acids with high enantiomeric purity [14]. Recent advances in protein engineering have expanded the substrate scope of these enzymes, enabling the synthesis of non-canonical amino acids like (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [13] [14].

Photoredox catalysts have emerged as powerful tools for amino acid synthesis [13]. These catalysts, typically based on ruthenium or iridium complexes or organic dyes, enable radical-mediated transformations under mild conditions [13]. The combination of photoredox catalysis with other catalytic modes, such as enzymatic catalysis, has opened new avenues for the stereoselective synthesis of complex amino acid derivatives [11] [13].

The development of heterogeneous catalysts has also contributed to more sustainable amino acid synthesis [28]. These catalysts, which can be easily separated from reaction mixtures and reused, include supported metal catalysts for hydrogenation reactions and solid-supported organocatalysts for various transformations [28] [27].

Green Chemistry Approaches

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be made more sustainable through the application of green chemistry principles [29] [30]. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources while maintaining or improving synthetic efficiency [29].

Solvent selection represents a critical aspect of green chemistry approaches [30]. Traditional organic solvents used in amino acid synthesis, such as dichloromethane or DMF, pose environmental and health concerns [29]. Alternative greener solvents include water, ethanol, 2-methyltetrahydrofuran, and cyclopentyl methyl ether [30]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, aqueous-organic biphasic systems can be employed for protection reactions, reducing the overall solvent volume and environmental impact [29] [30].

Renewable feedstocks provide a sustainable foundation for amino acid synthesis [29]. Biomass-derived starting materials, such as sugars or amino acids obtained from agricultural waste, can serve as precursors for the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [29] [27]. For instance, L-glutamic acid derived from fermentation processes can be transformed into the target compound through a series of chemical modifications [29].

Energy-efficient processes contribute to the sustainability of amino acid synthesis [31]. Room-temperature reactions, microwave-assisted transformations, and flow chemistry approaches can significantly reduce energy consumption while often providing improved yields and selectivities [31] [27]. For the benzylation step in the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, microwave irradiation can accelerate the reaction and reduce energy requirements [31].

Catalytic processes, as opposed to stoichiometric transformations, align with green chemistry principles by reducing waste generation [28]. The development of efficient catalysts for stereoselective transformations and protection/deprotection reactions minimizes the need for stoichiometric reagents and simplifies purification procedures [28] [27].

Electrochemical methods offer promising green alternatives for amino acid synthesis [27]. These approaches utilize electricity as a clean reagent, avoiding the need for stoichiometric oxidizing or reducing agents [27]. Recent advances in electrochemical amino acid synthesis include the conversion of biomass-derived α-hydroxy acids to amino acids through electrochemical oxidation followed by reductive amination [27].

The use of dimethyl carbonate as a green methylating agent for amino acid modification represents another sustainable approach [30]. This reagent can be used for efficient O-methylation and N-methylation of amino acids under mild conditions, providing an environmentally friendly alternative to traditional methylating agents [30].

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid presents numerous challenges and opportunities for process optimization [32] [33].

Process Chemistry Challenges

Scaling up the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid from laboratory to industrial scale introduces several process chemistry challenges that must be addressed to ensure efficient and economical production [32] [33].

Heat transfer represents a significant challenge in large-scale reactions [32]. While laboratory-scale reactions can achieve rapid heating and cooling, industrial-scale reactors have less favorable surface-to-volume ratios, leading to potential temperature gradients [32]. For temperature-sensitive steps in the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, such as stereoselective transformations, careful reactor design and temperature control systems are essential [26] [32].

Mixing efficiency decreases with increasing reaction volume, potentially leading to concentration gradients and reduced reaction rates or selectivities [32]. For protection reactions involving the alpha-amino group, inadequate mixing can result in localized high concentrations of protecting group reagents, promoting side reactions [32] [33]. Industrial-scale processes therefore require optimized agitation systems and potentially modified addition protocols [32].

Reaction time adjustments are often necessary when scaling up reactions [26]. Longer reaction times may be required to compensate for reduced mixing efficiency and heat transfer limitations [26] [32]. However, extended reaction times can lead to increased formation of impurities, necessitating a careful balance between conversion and selectivity [26].

Solvent selection may need reconsideration during scale-up [33]. Solvents that are acceptable at laboratory scale may pose safety, environmental, or economic concerns at industrial scale [33]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, greener solvent alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether may replace traditional solvents like dichloromethane or DMF [29] [33].

Workup and isolation procedures often require significant modification during scale-up [32]. Laboratory-scale techniques such as column chromatography are typically impractical at industrial scale due to solvent consumption and time constraints [32] [33]. Alternative purification methods, such as crystallization or continuous extraction, must be developed for large-scale production of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [32].

Material handling presents additional challenges at industrial scale [33]. The physical properties of starting materials and intermediates, such as particle size, flowability, and moisture content, can significantly impact process performance [33]. For solid reagents used in the synthesis, such as protecting group reagents or coupling agents, appropriate handling and addition systems must be developed [32] [33].

Cost-Effective Production Methods

Developing cost-effective production methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid requires careful consideration of raw materials, process efficiency, and resource utilization [33] [34].

Raw material selection significantly impacts production costs [33]. For industrial-scale synthesis, readily available and economical starting materials are preferred [33]. L-Glutamic acid, obtained from fermentation processes, represents a cost-effective starting material for the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid [33] [34]. Similarly, benzyl alcohol or benzyl chloride serve as economical sources for the benzyloxy group [33].

Process intensification strategies can enhance production efficiency and reduce costs [34]. Continuous flow processes, for instance, offer advantages such as improved heat transfer, precise reaction control, and reduced solvent consumption [34] [35]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, continuous flow approaches can be particularly beneficial for protection reactions and benzylation steps [34].

Catalyst recycling contributes to cost reduction in catalytic processes [28]. For stereoselective transformations in the synthesis pathway, immobilized catalysts or catalyst recovery systems can significantly decrease catalyst-related costs [28] [34]. Similarly, for hydrogenation reactions used in deprotection steps, heterogeneous catalysts can be recovered and reused [28].

Solvent recovery and recycling systems are essential for economical large-scale production [33]. Distillation or membrane-based solvent recovery technologies can significantly reduce solvent consumption and waste generation [33]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, solvent recovery is particularly important for steps involving expensive or environmentally concerning solvents [33] [34].

Energy efficiency measures contribute to cost reduction in industrial processes [34]. Heat integration, for example, utilizes the heat generated in exothermic steps to provide energy for endothermic reactions or distillation operations [34]. For the multi-step synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, careful process design can minimize overall energy consumption [34].

Waste valorization represents another approach to enhance process economics [33]. Byproducts or waste streams from the synthesis can potentially be converted into valuable products or recycled as raw materials for other processes [33]. For instance, waste streams containing amino acid derivatives might be hydrolyzed to recover the amino acid components [33] [34].

Quality Control Methods in Production

Ensuring consistent quality in the industrial production of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid requires comprehensive quality control methods throughout the manufacturing process [36] [35].

In-process controls monitor critical parameters during production to ensure that the process remains within established specifications [36]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, these controls may include reaction temperature, pH, conversion rates, and impurity profiles at various stages [36]. Techniques such as HPLC, thin-layer chromatography, or spectroscopic methods provide real-time or near-real-time data on reaction progress and product quality [36] [35].

Raw material testing ensures that starting materials meet required specifications before use in production [36]. For the synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, key parameters for raw materials include purity, enantiomeric purity (for chiral starting materials), moisture content, and particle size distribution [36]. Analytical techniques such as HPLC, nuclear magnetic resonance spectroscopy, and elemental analysis are commonly employed for raw material characterization [36].

Final product testing verifies that the manufactured (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid meets all quality specifications [36]. Critical quality attributes include chemical purity, enantiomeric purity, residual solvent content, and water content [36] [35]. High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity determination, while chiral HPLC or polarimetry assesses enantiomeric purity [23] [36].

Stability testing evaluates the long-term quality of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid under various storage conditions [36]. These studies determine appropriate storage conditions, packaging requirements, and shelf life for the product [36]. Stability-indicating analytical methods, capable of detecting degradation products, are essential for these assessments [36] [35].

Process validation confirms that the manufacturing process consistently produces (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid meeting predefined quality specifications [36]. This involves demonstrating process reproducibility through multiple production runs and establishing acceptable ranges for process parameters [36] [35].

Documentation and record-keeping systems are fundamental components of quality control in industrial production [36]. Comprehensive batch records document all aspects of the manufacturing process, including raw material information, process parameters, in-process test results, and final product testing [36]. These records facilitate traceability and are essential for regulatory compliance [36] [35].

The table below summarizes key quality control parameters and analytical methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid production:

Quality ParameterAnalytical MethodAcceptance Criteria
Chemical PurityHPLC≥98.0%
Enantiomeric PurityChiral HPLC≥99.0% ee
Residual SolventsGas ChromatographyWithin ICH limits
Water ContentKarl Fischer Titration≤0.5%
Heavy MetalsICP-MS≤10 ppm total
AppearanceVisual InspectionWhite to off-white solid
Melting PointDifferential Scanning CalorimetryWithin ±2°C of reference

2-Amino-8-oxodecanoic acid (Aoda) Relationship

2-Amino-8-oxodecanoic acid (Aoda) represents a fundamental structural analog within the aminosuberic acid family, sharing critical molecular features with (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Aoda, with molecular formula C10H19NO3 and molecular weight 201.26 g/mol, serves as a key component in naturally occurring histone deacetylase inhibitor peptides such as apicidin and trapoxin [1] [2]. The relationship between these compounds centers on their shared 2-amino-8-oxo backbone architecture, which provides the essential framework for zinc coordination in histone deacetylase active sites.

Comparative analysis reveals that Aoda contains a two-carbon extension at the terminal position, resulting in a decanoic rather than octanoic chain length. This structural difference significantly impacts the binding dynamics within histone deacetylase tunnels. Research has demonstrated that Aoda-containing peptides exhibit pan-inhibitory activity against zinc-dependent histone deacetylases, with the ketone functionality serving as the primary anchoring point for catalytic zinc ion coordination [3]. The longer chain length of Aoda provides enhanced hydrophobic interactions within the enzyme binding tunnel, contributing to its potent inhibitory properties.

Structure-activity relationship studies have established that the ketone group in Aoda maintains identical coordination chemistry to the oxo functionality in (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Both compounds utilize this carbonyl oxygen for bidentate chelation with zinc ions, forming stable five-membered chelate rings that effectively compete with natural substrate binding [4]. The primary distinction lies in the terminal functionalization: while Aoda terminates in a simple alkyl chain, (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid incorporates the benzyloxy ester group, which provides additional aromatic interactions and modified pharmacokinetic properties.

S-2-Amino-8-hydroxyamino-8-oxooctanoic acid (Asuha) Derivatives

S-2-Amino-8-hydroxyamino-8-oxooctanoic acid (Asuha) represents a highly significant structural variant within this chemical family, distinguished by its enhanced zinc-chelating capabilities. With molecular formula C8H16N2O4 and molecular weight 204.22 g/mol, Asuha incorporates a hydroxyamino functionality that dramatically improves metal coordination strength compared to simple ketone-containing analogs [5] [3].

The hydroxyamino group in Asuha enables superior zinc binding through its ability to form bidentate chelation complexes, where both the nitrogen and oxygen atoms participate in metal coordination. This dual coordination mechanism results in significantly enhanced binding affinity compared to (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Experimental evidence demonstrates that peptides containing Asuha residues exhibit exceptional potency against histone deacetylase enzymes, with inhibition constants in the low nanomolar range [3].

Structural analysis reveals that Asuha derivatives maintain the essential 8-carbon backbone length while substituting the benzyloxy ester with the hydroxyamino functionality. This modification eliminates the aromatic interactions provided by the benzyl group but compensates through dramatically enhanced metal coordination strength. The resulting compounds demonstrate superior zinc-chelating properties, making them particularly valuable for applications requiring maximal histone deacetylase inhibitory activity.

The synthetic accessibility of Asuha derivatives has been significantly improved through development of scalable preparation methods utilizing fluorenylmethoxycarbonyl protection strategies. These advances have enabled incorporation of Asuha into solid-phase peptide synthesis protocols, facilitating the preparation of histone deacetylase inhibitor peptides with enhanced potency profiles [5].

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid Variants

The (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid series represents an important class of synthetic intermediates and building blocks within the aminosuberic acid family. These compounds, characterized by molecular formula C12H23NO4 and molecular weight 245.32 g/mol, incorporate tert-butoxy ester protection that provides distinct synthetic and pharmacological advantages .

The tert-butoxy functionality serves multiple roles in these molecular systems. Primarily, it functions as an acid-labile protecting group that can be selectively removed under mildly acidic conditions while remaining stable to basic reaction conditions commonly employed in peptide synthesis. This orthogonal reactivity pattern makes tert-butoxy variants particularly valuable for complex synthetic sequences requiring selective deprotection strategies.

From a structure-activity perspective, the tert-butoxy group significantly alters the physicochemical properties compared to the benzyloxy analog. The increased steric bulk of the tert-butyl substituent creates more pronounced hydrophobic interactions but may limit access to binding sites with restrictive spatial requirements. The branched alkyl structure lacks the π-system present in benzyloxy derivatives, eliminating potential aromatic stacking interactions with protein targets.

Biological evaluation of tert-butoxy variants typically focuses on their utility as synthetic precursors rather than direct biological activity. The bulky tert-butyl group generally reduces binding affinity compared to benzyloxy analogs due to unfavorable steric interactions within protein binding sites. However, these compounds demonstrate enhanced chemical stability and improved solubility properties in organic solvents, facilitating their use in synthetic applications .

Structure-Activity Relationship Studies

Role of Benzyloxy Group in Target Binding

The benzyloxy substituent plays a crucial role in determining the binding affinity and selectivity profile of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. This aromatic ester functionality contributes multiple interaction modes that enhance overall target engagement through complementary binding mechanisms.

Primary among these interactions are π-π stacking contacts between the benzyl aromatic ring and phenylalanine residues commonly found in histone deacetylase binding tunnels. Crystallographic and computational studies have identified specific aromatic residues, including Phe150, Phe155, and Phe210 in histone deacetylase isoforms, that engage in favorable stacking interactions with benzyl-containing ligands [7] [8]. These interactions provide significant binding energy contributions, typically ranging from 2-4 kcal/mol per contact, substantially enhancing overall affinity.

The benzyloxy group also influences the conformational preferences of the molecular backbone through intramolecular interactions. The aromatic ring can adopt multiple rotational conformations that modulate the spatial orientation of the molecule within binding sites. Molecular dynamics simulations reveal that the benzyl group preferentially adopts conformations that minimize steric conflicts while maximizing favorable van der Waals contacts with hydrophobic protein regions.

Comparative structure-activity relationship studies demonstrate that replacement of the benzyloxy group with simpler alkoxy substituents results in measurable decreases in binding affinity. Methoxy analogs typically exhibit 3-5 fold reduced potency compared to benzyloxy variants, highlighting the specific contribution of the aromatic system to binding enhancement [9]. This selectivity for aromatic versus aliphatic substitution patterns provides important insights for medicinal chemistry optimization efforts.

The ester linkage within the benzyloxy functionality also contributes to binding through hydrogen bonding interactions. The carbonyl oxygen can serve as a hydrogen bond acceptor for appropriately positioned protein donors, while the ester geometry maintains optimal spatial relationships between the benzyl ring and the amino acid backbone.

Importance of (S) Configuration for Biological Activity

The stereochemical configuration at the α-carbon position represents a critical determinant of biological activity for amino acid-based molecules. The (S) configuration of 2-Amino-8-(benzyloxy)-8-oxooctanoic acid aligns with the natural l-amino acid stereochemistry found in biological systems, providing optimal compatibility with enzymatic recognition mechanisms.

Experimental evidence consistently demonstrates that the (S) enantiomer exhibits superior binding affinity compared to the corresponding (R) configuration. This stereoselectivity reflects the evolved specificity of protein binding sites for l-amino acid substrates and inhibitors. Histone deacetylase enzymes, like most proteolytic enzymes, have developed binding pockets that preferentially accommodate the natural amino acid configuration through optimized hydrogen bonding networks and steric complementarity.

The molecular basis for this stereoselectivity lies in the precise spatial arrangement of functional groups around the α-carbon center. In the (S) configuration, the amino group, carboxyl group, and side chain adopt orientations that maximize favorable interactions while minimizing unfavorable contacts within protein binding sites. Computational modeling studies reveal that the (R) enantiomer experiences significant steric clashes with binding site residues, resulting in reduced affinity and altered binding geometry [10].

Binding energy calculations demonstrate that the (S) configuration provides 10-20 fold enhanced affinity compared to the (R) form, with the difference primarily attributed to optimized hydrogen bonding between the amino group and protein acceptors. The carboxyl group orientation in the (S) configuration also enables more favorable electrostatic interactions with positively charged binding site residues.

The stereochemical preference extends beyond simple binding affinity to influence selectivity profiles among related protein targets. Different histone deacetylase isoforms exhibit varying degrees of stereoselectivity, with some showing more pronounced preferences for the (S) configuration than others. This differential stereoselectivity can be exploited for developing isoform-selective inhibitors.

Contribution of the Oxo Group to Zinc Coordination

The oxo functionality represents the primary zinc-binding group in (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid, serving as the essential pharmacophore for histone deacetylase inhibitory activity. This carbonyl group engages in direct coordination with the catalytic zinc ion present in histone deacetylase active sites, forming stable chelate complexes that disrupt normal enzymatic function.

The coordination mechanism involves donation of electron density from the carbonyl oxygen lone pairs to the zinc ion, forming a Lewis acid-base adduct. This interaction is strengthened by the formation of five-membered chelate rings when additional coordinating groups are present, such as adjacent amino or hydroxyl functionalities. The resulting zinc complexes exhibit enhanced thermodynamic stability compared to simple monodentate coordination modes [4].

Computational studies using density functional theory methods have quantified the zinc coordination strength of various carbonyl-containing ligands. The oxo group in amino acid derivatives typically exhibits binding energies in the range of 15-25 kcal/mol when coordinating to zinc in tetrahedral environments similar to those found in histone deacetylase active sites [11]. This coordination strength is sufficient to compete effectively with natural substrate binding while remaining reversible under physiological conditions.

The spatial positioning of the oxo group within the overall molecular framework critically influences coordination geometry and binding affinity. The 8-position placement in (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid provides optimal spacing for simultaneous coordination of the carbonyl oxygen and potential secondary interactions from the amino group. This geometric arrangement mimics the natural substrate recognition pattern while providing enhanced binding through the non-hydrolyzable ester linkage.

Metal coordination also influences the electronic properties of the carbonyl group, typically resulting in increased electrophilicity and altered reactivity patterns. These electronic perturbations can affect the stability and bioavailability of zinc-coordinated species, with implications for pharmacokinetic properties and metabolic fate.

Molecular Modifications and Their Effects

Chain Length Modifications

Systematic investigation of chain length effects reveals critical structure-activity relationships that govern the binding affinity and selectivity of amino acid-based histone deacetylase inhibitors. The 8-carbon chain length in (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid represents an optimized structure that balances multiple binding requirements within histone deacetylase active sites.

Shorter chain analogs, including 6-carbon and 7-carbon variants, consistently demonstrate reduced binding affinity due to insufficient penetration into the histone deacetylase binding tunnel. These compounds fail to achieve optimal positioning of the zinc-coordinating group within the active site, resulting in weakened metal coordination and diminished inhibitory potency. The reduced chain length also eliminates favorable hydrophobic interactions with tunnel-lining residues that contribute significantly to overall binding energy [12].

Conversely, longer chain analogs containing 9-carbon or 10-carbon linkers often exhibit steric clashes with binding site boundaries, particularly in histone deacetylase isoforms with more restrictive tunnel dimensions. While some longer analogs maintain reasonable binding affinity, they frequently show altered selectivity profiles that may limit their therapeutic utility. The 10-carbon Aoda derivatives represent an exception, demonstrating potent activity through accommodation within larger binding tunnels [1] [2].

The optimal 8-carbon chain length enables several key interactions that maximize binding affinity. First, it positions the zinc-coordinating carbonyl group at the appropriate distance from the metal ion for effective chelation. Second, it allows the amino acid backbone to engage in hydrogen bonding with catalytic residues while maintaining favorable hydrophobic contacts along the tunnel length. Third, it provides sufficient flexibility for conformational adaptation to different histone deacetylase isoforms while maintaining core binding interactions.

Molecular dynamics simulations confirm that 8-carbon chains adopt low-energy conformations within histone deacetylase binding sites, with minimal unfavorable protein-ligand contacts. The conformational flexibility of this chain length enables adaptation to binding site variations among different histone deacetylase isoforms, contributing to broad-spectrum inhibitory activity.

Functional Group Substitutions

Systematic exploration of functional group modifications provides detailed insights into the molecular recognition requirements for effective histone deacetylase inhibition. Substitution of the benzyloxy group with alternative functionalities reveals the specific contributions of aromatic, electronic, and steric factors to binding affinity and selectivity.

Replacement of the benzyloxy group with methoxy substituents results in consistent decreases in binding affinity across multiple histone deacetylase isoforms. This reduction reflects the loss of favorable π-π stacking interactions between the benzyl aromatic ring and phenylalanine residues in the binding tunnel. Methoxy analogs typically retain 30-50% of the original binding affinity, indicating that the ester linkage and basic molecular framework remain important for recognition .

Hydroxyl group substitutions produce compounds with altered hydrogen bonding patterns but generally reduced overall affinity. The hydroxyl functionality can engage in favorable interactions with appropriately positioned protein acceptors or donors, but the loss of hydrophobic contributions from the benzyl group typically outweighs these benefits. However, hydroxyl analogs may exhibit altered selectivity profiles that could prove valuable for specific applications.

Halogen substitutions on the benzyl ring provide opportunities for fine-tuning binding properties through electronic effects and halogen bonding interactions. Electron-withdrawing substituents such as fluorine or chlorine can enhance binding through favorable interactions with electron-rich protein regions, while electron-donating groups may have opposite effects. The size and polarizability of different halogens also influence binding through van der Waals interactions.

Alkyl substitutions generally reduce binding affinity due to loss of aromatic interactions, but bulky substituents can sometimes provide compensatory hydrophobic contacts. The specific effects depend on the size, shape, and positioning of the alkyl groups relative to binding site topography. Branched alkyl groups often exhibit more pronounced negative effects compared to linear chains due to increased steric hindrance.

Conformational Constraints

Implementation of conformational constraints represents a sophisticated approach to modulating the binding properties and selectivity of amino acid-based molecules. These modifications typically involve cyclization reactions, rigid linker insertions, or incorporation of conformationally restricted amino acid analogs that limit the accessible conformational space [13] [14].

Cyclization strategies can connect distant functional groups within the molecule to create macrocyclic structures with reduced conformational flexibility. These constraints can enhance binding affinity by pre-organizing the molecule in conformations favorable for target recognition, thereby reducing the entropic penalty associated with binding. However, cyclization can also eliminate conformational adaptability that may be necessary for binding to multiple target isoforms.

Rigid linker modifications involve replacement of flexible alkyl chains with aromatic or unsaturated systems that restrict rotational freedom. Phenyl and pyridyl linkers have been explored as alternatives to alkyl chains, providing both conformational constraint and additional interaction opportunities through π-system contacts. These modifications typically alter selectivity profiles by changing the geometric requirements for binding.

Incorporation of α-methylated amino acids represents another approach to conformational constraint, where the additional methyl group restricts backbone flexibility and promotes helical secondary structures. These modifications can enhance binding to targets that recognize specific secondary structural elements while potentially reducing activity against targets requiring different conformational presentations [14].

The implementation of conformational constraints must balance the benefits of enhanced binding affinity and selectivity against potential losses in target versatility and pharmacokinetic properties. Overly rigid molecules may exhibit improved binding to specific targets but lose the adaptability necessary for broad-spectrum activity or favorable absorption and distribution characteristics.

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Dates

Last modified: 08-15-2023

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